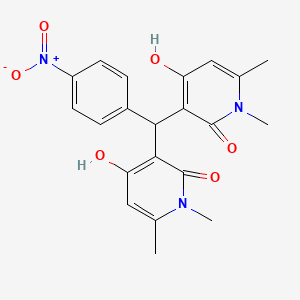

3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” is a complex organic compound that features a nitrophenyl group linked to a bis-pyridinone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the pyridinone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl groups on the pyridinone rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated pyridinone derivatives.

Applications De Recherche Scientifique

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) possesses significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibitory effects were noted with minimum inhibitory concentrations (MIC) lower than those of common antibiotics.

- Escherichia coli : Displayed moderate activity, suggesting potential as an alternative treatment for resistant strains.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using various assays such as DPPH and ABTS. Results indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown promising results in:

- Inducing apoptosis in breast and lung cancer cell lines.

- Inhibiting key signaling pathways associated with tumor growth.

Material Science Applications

Beyond biological applications, this compound's unique structure also lends itself to potential uses in material science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.

- Nanotechnology : Its ability to form stable complexes with metal ions suggests possible applications in catalysis and sensor development.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential for developing new antibacterial agents.

Case Study 2: Antioxidant Activity Assessment

In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was measured against standard antioxidants like ascorbic acid. The findings demonstrated that it had comparable efficacy in reducing oxidative stress markers in vitro.

Mécanisme D'action

The mechanism by which “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one: A simpler pyridinone derivative.

4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

The combination of the nitrophenyl group with the bis-pyridinone structure gives “3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” unique properties that may not be present in simpler analogs.

Activité Biologique

3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), often referred to as a bis-pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and two hydroxymethylpyridinones, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N2O5. It exhibits a yellow solid appearance with a melting point ranging from 238°C to 240°C. The compound's structure can be described as follows:

- Nitrophenyl moiety : Contributes to the electron-withdrawing properties, enhancing reactivity.

- Pyridinone units : Known for various biological activities including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds similar to 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyridinones possess inhibitory effects against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against pathogens such as E. coli and Staphylococcus aureus .

Antioxidant Properties

The antioxidant capacity of this compound is notable. Studies have shown that pyridinone derivatives can scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms from hydroxyl groups present in the structure .

Enzyme Inhibition

One significant area of interest is the inhibition of enzymes related to metabolic disorders. Compounds with similar structures have been tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are implicated in diabetes management and neurodegenerative diseases respectively .

Case Studies and Research Findings

- In Vivo Studies : A study involving rats demonstrated the metabolism of nitrophenyl derivatives, revealing pathways like N-acetylation and N-dealkylation that are critical for understanding the pharmacokinetics of such compounds .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the nitrophenyl group can significantly affect biological activity. For instance, variations in substituents on the phenyl ring enhance or reduce antimicrobial potency .

- Comparative Analysis : In a comparative study with standard drugs like acarbose (an α-glucosidase inhibitor), certain pyridinone derivatives showed higher inhibitory activity, suggesting that 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) could be a candidate for further development in diabetes treatment .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQACAWHSVQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.